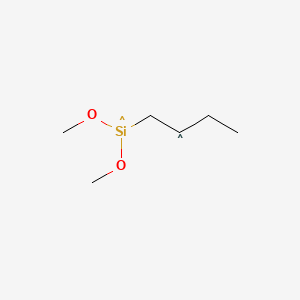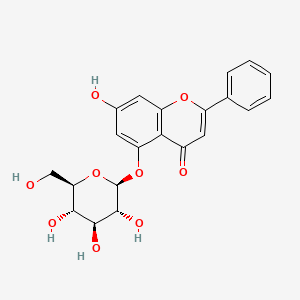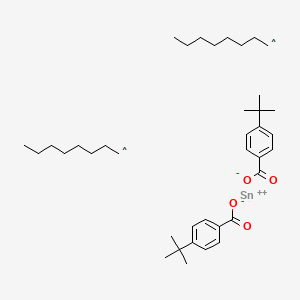![molecular formula C10H12ClNO2 B1493627 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol CAS No. 2165416-59-9](/img/structure/B1493627.png)
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol
Descripción general
Descripción
“4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol” is an organic compound belonging to the phenol class of chemicals. It’s used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 4-chloro-2-aminophenol, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like 4-chloro-2-aminophenol typically involve nitrification and reduction reactions . The raw materials used in these reactions are easy to obtain, and the synthesis conditions are simple .
Aplicaciones Científicas De Investigación
Fluorescence Detection
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol has been utilized in the field of fluorescence detection. It was employed in the development of a compound for fluorescence turn-on detection of cysteine (Cys) over other substances like homocysteine and glutathione. The compound showcased its ability to react with cysteine, resulting in a compound with excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties. This led to a fluorescence enhancement, allowing for the sensitive detection of cysteine in various samples, including serum. The methodology demonstrated a linear range for cysteine detection and a satisfactory level of selectivity, distinguishing cysteine from other amino acids effectively (Liu et al., 2015).
Metal Complex Formation
The compound has also been studied in the context of forming metal complexes. Research was conducted on synthesizing 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. The study involved the synthesis of the ligand via a condensation reaction and the formation of metal complexes with various transition metal ions. Spectroscopic methods were used to characterize these complexes, indicating ligand coordination to the metal ions through OH groups and the azomethine nitrogen atom, functioning as a tridentate ligand. Some of these complexes, particularly the Cu(II) complex, demonstrated moderate in vitro activity against specific cell lines, hinting at potential therapeutic applications (Abbas et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-1-3-10(14)8(5-6)12-7-2-4-9(7)13/h1,3,5,7,9,12-14H,2,4H2/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPJZHAMYKMPF-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)


![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
